4-({4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a brominated benzene ring and an imidazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps, including bromination, esterification, and coupling reactions. One common method involves the bromination of a precursor benzene ring, followed by esterification to introduce the benzoic acid moiety. The imidazolidine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly at the brominated benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the brominated position.
Scientific Research Applications
4-({4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the imidazolidine moiety may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylbenzoic acid: Shares the brominated benzene ring but lacks the imidazolidine moiety.
Methyl 4-bromobenzoate: Similar structure but with a methyl ester group instead of the benzoic acid moiety.
4-bromo-2-chlorobenzoic acid: Contains both bromine and chlorine substituents on the benzene ring.
Uniqueness
4-({4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its combination of a brominated benzene ring and an imidazolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H17BrN2O5 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
4-[[4-bromo-2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C20H17BrN2O5/c1-2-23-18(24)16(22-20(23)27)10-14-9-15(21)7-8-17(14)28-11-12-3-5-13(6-4-12)19(25)26/h3-10H,2,11H2,1H3,(H,22,27)(H,25,26)/b16-10+ |
InChI Key |
GHZGMBGVSOJGCI-MHWRWJLKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C(=O)O)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C(=O)O)NC1=O |
Origin of Product |
United States |
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